molecular formula C20H19N3O4S B3015786 1-(3-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 899947-91-2

1-(3-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3015786
CAS No.: 899947-91-2
M. Wt: 397.45
InChI Key: JHRWXAVNRBOMDL-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a dihydropyridine core, a sulfamoylphenyl group, and a methylbenzyl moiety. These structural features contribute to its potential biological activities and applications in various scientific domains.

Mechanism of Action

Target of Action

The primary target of this compound is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, Carbonic Anhydrase 2, by inhibiting its activity . This inhibition disrupts the balance of carbon dioxide and bicarbonate in cells, which can have various downstream effects depending on the specific cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.

    Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with an amine derivative of the dihydropyridine core.

    Attachment of the Methylbenzyl Moiety: The methylbenzyl group can be attached via a Friedel-Crafts alkylation reaction, where the dihydropyridine core is treated with a methylbenzyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide
  • 1-(4-methylbenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide
  • 1-(3-methylbenzyl)-2-oxo-N-(3-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-14-4-2-5-15(12-14)13-23-11-3-6-18(20(23)25)19(24)22-16-7-9-17(10-8-16)28(21,26)27/h2-12H,13H2,1H3,(H,22,24)(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRWXAVNRBOMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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